Naphthol AS-MX phosphate disodium salt nonahydrate

Description

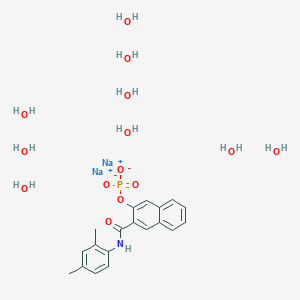

Systematic IUPAC Name and Structural Formula

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is disodium;[3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-yl] phosphate;nonahydrate. This nomenclature accurately reflects the chemical structure of the compound, identifying the key functional groups and their spatial arrangement.

The structural formula of this compound consists of a naphthalene core with a carbamoyl group linking a 2,4-dimethylphenyl moiety, and a phosphate group that has been neutralized with two sodium ions. Specifically, the compound features a naphthalene backbone with a phosphate group at the 2-position and a (2,4-dimethylphenyl)carbamoyl group at the 3-position. The structure is completed by nine water molecules of crystallization, which are an integral part of the solid-state form of this compound.

The structural components can be broken down as follows:

- Naphthalene core (C10H8): A bicyclic aromatic hydrocarbon

- Carbamoyl group (-CONH-): Connects the naphthalene core to the dimethylphenyl group

- 2,4-Dimethylphenyl group (C8H9): Contains two methyl substituents at positions 2 and 4

- Phosphate group (-OPO3^2-): Attached to the naphthalene ring and neutralized by two sodium ions

- Nine water molecules of crystallization (9H2O): Associated with the crystal structure

CAS Registry Numbers and Regulatory Identifiers

Chemical Abstracts Service (CAS) Registry Numbers and other regulatory identifiers are essential for unambiguous identification of chemical compounds in regulatory, scientific, and commercial contexts. These unique numerical identifiers serve as international standards for referencing specific chemical entities.

Table 2: CAS Registry Numbers and Related Identifiers

These regulatory identifiers facilitate tracking of the compound in chemical databases, research literature, and regulatory documentation. The existence of different CAS numbers for the nonahydrate, anhydrous salt, and free acid forms highlights the importance of specificity when referencing this compound in scientific and regulatory contexts.

Molecular Formula and Weight Calculations

The molecular formula and weight of this compound provide fundamental information about its composition and mass. These parameters are essential for analytical purposes, stoichiometric calculations, and formulation development.

Table 3: Molecular Formula and Weight Comparison

The molecular weight calculation for the nonahydrate form can be verified by summing the atomic weights of all constituent atoms:

- Carbon (19 × 12.011) = 228.209 g/mol

- Hydrogen (34 × 1.008) = 34.272 g/mol

- Nitrogen (1 × 14.007) = 14.007 g/mol

- Sodium (2 × 22.990) = 45.980 g/mol

- Oxygen (14 × 15.999) = 223.986 g/mol

- Phosphorus (1 × 30.974) = 30.974 g/mol

Total calculated molecular weight: 577.428 g/mol, which closely matches the reported value of 577.425 g/mol.

Hydration State Analysis and Nonahydrate Characterization

The nonahydrate form of Naphthol AS-MX phosphate disodium salt contains nine water molecules of crystallization, which significantly influences its physical properties, stability, and handling characteristics.

The relationship between the anhydrous and nonahydrate forms can be expressed as:

C19H16NO5PNa2 + 9H2O → C19H34NNa2O14P

The water content in the nonahydrate form can be calculated:

- Molecular weight of 9 water molecules (9 × 18.015) = 162.135 g/mol

- Percentage water content = (162.135 g/mol ÷ 577.425 g/mol) × 100% = 28.08%

This significant water content affects the compound's physical properties and handling requirements. The nonahydrate form is described as being very hygroscopic, requiring storage under inert gas conditions. The presence of water molecules in the crystal structure can influence:

- Crystal morphology and stability

- Solubility characteristics (enhanced water solubility compared to the anhydrous form)

- Thermal stability and melting behavior

- Long-term storage stability

The nonahydrate characterization is important for quality control and standardization of the compound. Storage recommendations typically specify keeping the material at -20°C for long-term stability, with short-term storage at +4°C being acceptable. The hygroscopic nature of the compound means that exposure to atmospheric moisture should be minimized to prevent additional water absorption beyond the defined nonahydrate state.

The nonahydrate form is typically characterized by analytical methods such as Karl Fischer titration for water content determination, with specifications typically allowing for water content of ≤31% (equivalent to approximately 10 mol/mol of water), which provides some flexibility around the theoretical 9 water molecules while maintaining the essential characteristics of the compound.

Properties

IUPAC Name |

disodium;[3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-yl] phosphate;nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18NO5P.2Na.9H2O/c1-12-7-8-17(13(2)9-12)20-19(21)16-10-14-5-3-4-6-15(14)11-18(16)25-26(22,23)24;;;;;;;;;;;/h3-11H,1-2H3,(H,20,21)(H2,22,23,24);;;9*1H2/q;2*+1;;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMAPHRVLCZBIQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)([O-])[O-])C.O.O.O.O.O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34NNa2O14P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584936 | |

| Record name | Sodium 3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-yl phosphate--water (2/1/9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36889-52-8 | |

| Record name | Sodium 3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-yl phosphate--water (2/1/9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The preparation of this compound typically involves the phosphorylation of the parent naphthol AS-MX compound, followed by neutralization with sodium hydroxide and controlled crystallization to obtain the nonahydrate salt form.

Phosphorylation of Naphthol AS-MX:

The parent compound, a substituted naphthol derivative, is reacted with a suitable phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentoxide under controlled conditions to introduce the phosphate group at the 2-position of the naphthol ring.Neutralization:

The resulting phosphoric acid derivative is neutralized with sodium hydroxide solution to form the disodium salt. The pH is carefully controlled to ensure complete neutralization without decomposition.Crystallization and Hydration:

The disodium salt solution is subjected to crystallization under controlled temperature and humidity to incorporate nine water molecules, forming the nonahydrate crystal structure. This step is critical to obtain the desired physical and chemical properties.

Detailed Reaction Conditions

-

- Solvent: Anhydrous organic solvents such as acetone or chloroform may be used to dissolve the naphthol AS-MX.

- Temperature: Typically maintained between 0°C to room temperature to control reaction rate and avoid side reactions.

- Time: Several hours to ensure complete phosphorylation.

-

- Sodium hydroxide concentration: Usually 1-2 M aqueous solution.

- pH monitoring: Target pH 7-8 to ensure formation of disodium salt.

-

- Solvent system: Water or aqueous ethanol mixtures.

- Temperature: Slow cooling from 40-50°C to room temperature or lower to promote crystal growth.

- Drying: Vacuum desiccation or controlled humidity drying to retain nonahydrate status.

Purification Techniques

Purification is essential to remove unreacted starting materials, side products, and inorganic salts. Common methods include:

Recrystallization:

The crude disodium salt is dissolved in water containing sodium chloride to enhance ionic strength, followed by centrifugation and drying under vacuum to yield pure crystals.Solvent Washing:

Washing crystals with cold methanol or acetone to remove organic impurities.Drying:

Vacuum drying at temperatures below the melting point to avoid decomposition and loss of hydration water.

Analytical Validation

Purity and identity are confirmed by:

- High-Performance Liquid Chromatography (HPLC): Purity ≥ 99% is achievable with optimized preparation.

- Infrared Spectroscopy (IR): Confirms phosphate ester and naphthol functional groups.

- Karl Fischer Titration: Determines water content consistent with nonahydrate form (approximately 31% water by mol/mol).

- Elemental Analysis: Carbon, nitrogen, phosphorus, and sodium contents align with theoretical values for the disodium salt nonahydrate.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Phosphorylation agent | POCl3 or P2O5 | High reactivity, requires anhydrous conditions |

| Solvent | Acetone, chloroform | Ensures solubility and reaction control |

| Reaction temperature | 0°C to 25°C | Prevents side reactions and decomposition |

| Neutralization agent | NaOH (1-2 M) | pH controlled to 7-8 |

| Crystallization solvent | Water or aqueous ethanol | Controls hydration state |

| Crystallization temp | 40-50°C cooling to room temp | Promotes crystal growth |

| Drying method | Vacuum desiccation below melting point | Maintains hydration and purity |

| Purity (HPLC) | ≥ 99% | Ensures reagent quality |

| Water content (Karl Fischer) | ~31% (10 mol/mol) | Confirms nonahydrate status |

Research Findings and Notes

- The nonahydrate form is critical for maintaining the compound’s stability and solubility profile, which directly impacts its performance in enzyme cytochemical assays.

- The phosphorylation step requires careful control of moisture and temperature to avoid hydrolysis of reactive intermediates.

- The use of sodium chloride in recrystallization improves crystal purity and yield by modulating ionic strength.

- The compound’s solubility in water (~100 mg/mL) facilitates its use in aqueous biochemical systems.

- Analytical characterization confirms the integrity of the phosphate ester and the presence of the disodium salt form, essential for reproducible biochemical activity.

Chemical Reactions Analysis

Hydrolysis by Phosphatase Enzymes

The compound acts as a substrate for acid phosphatase (ACP) and alkaline phosphatase (ALP) , undergoing enzymatic hydrolysis to release naphthol AS-MX and inorganic phosphate . This reaction is pH-dependent:

-

Alkaline conditions (pH 9.8–10.5) : Optimal for ALP, producing naphthol AS-MX with fluorescence excitation/emission at 388/512 nm .

-

Acidic conditions (pH 4.5–5.5) : Favors ACP activity, yielding the same product but with reduced fluorescence intensity .

Reaction Equation:

Diazonium Salt Coupling Reactions

The liberated naphthol AS-MX reacts with diazonium salts (e.g., Fast Red Violet LB) to form insoluble, colored azo dyes. This reaction is pivotal in histochemical staining :

| Reagent | Product Color | Detection Method |

|---|---|---|

| Fast Red Violet LB | Red-purple | Visible light microscopy |

| Hexazonium p-rosanilin | Bright red | Spectrophotometry (520 nm) |

| Fast Blue BB | Blue | Fluorescence microscopy |

Conditions :

Enzyme Specificity and Inhibitors

The hydrolysis reaction is enzyme-specific and sensitive to inhibitors:

| Parameter | Acid Phosphatase (ACP) | Alkaline Phosphatase (ALP) |

|---|---|---|

| Optimal pH | 4.5–5.5 | 9.8–10.5 |

| Inhibitors | Sodium fluoride (10 mM) | Levamisole (1–5 mM) |

| Thermal Stability | Stable at 37°C | Denatures above 60°C |

Inhibition studies using sodium fluoride (ACP) or levamisole (ALP) confirm enzyme specificity in mixed samples .

Fluorometric Alkaline Phosphatase Assay

-

Sensitivity : Detects ALP activity at concentrations as low as 0.1 U/L in serum .

-

Linearity : Linear response range of 0.1–50 U/L (R² > 0.99) .

-

Interference : Unaffected by bilirubin (<20 mg/dL) or hemoglobin (<5 g/L) .

Histochemical Localization

-

Tissue Sections : Used to map ALP/ACP activity in bone, liver, and kidney tissues .

-

Cell Cultures : Visualizes osteoblast differentiation via ALP activity .

Stability and Storage Considerations

Scientific Research Applications

Naphthol AS-MX phosphate disodium salt is a chemical compound with the molecular formula C19H18NO5PNa2 and a molecular weight of 415.29 g/mol. It is commonly used as a substrate in histochemical demonstrations of acid and alkaline phosphatase activities. The compound is soluble in water .

Scientific Research Applications

Naphthol AS-MX phosphate disodium salt has a wide range of applications in scientific research:

- Histochemistry It is used as a substrate for demonstrating acid and alkaline phosphatase activities in tissue sections.

- Diagnostic Assays It is employed in diagnostic kits for detecting phosphatase activity in clinical samples.

- Biological Research It is utilized in studies involving enzyme kinetics and localization of phosphatase activity in cells and tissues.

- Industrial Applications It is applied in the development of staining reagents and diagnostic tools for various biochemical assays.

- Dyes and Pigments It serves as an important intermediate in the production of azo dyes, which are used in textiles and printing inks . Its vibrant colors and stability make it a preferred choice in the dye industry .

- Biological Staining In histology and microbiology, it is used as a staining agent to enhance the visibility of cellular structures under a microscope, aiding researchers in the study of tissues and microorganisms .

- Pharmaceuticals The compound has applications in drug formulation, particularly in the development of certain medications where it acts as a stabilizer or a carrier for active ingredients, improving their efficacy .

- Environmental Analysis It is utilized in analytical chemistry for detecting and quantifying pollutants in water and soil samples, helping researchers monitor environmental health and safety .

- Cosmetic Industry Naphthol AS-MX phosphate disodium salt is also found in cosmetic formulations, where it is valued for its ability to impart color and enhance product stability, making it a popular choice among manufacturers .

Case Studies

- Fluorometric Assay for Alkaline Phosphatase A study described a highly sensitive fluorometric method utilizing this compound to assay total alkaline phosphatase activity. The optimal conditions for this assay were established at pH 9.8 with significant sensitivity noted at low serum concentrations.

- Impact on Osteoblasts and Osteoclasts In vitro studies have explored the effects of Naphthol AS-MX phosphate on human osteoblasts and osteoclasts, highlighting its role in bone metabolism regulation. The compound was used to assess alkaline phosphatase activity, a marker for osteogenic differentiation, showcasing its relevance in understanding bone health.

- Alkaline Phosphatase Substrate Naphthol AS-MX phosphate has been used as a substrate for alkaline phosphatase in human osteoblasts and mouse embryonic stem cells .

Mechanism of Action

The mechanism of action of Naphthol AS-MX phosphate disodium salt nonahydrate involves its interaction with alkaline phosphatase enzymes. When used as a substrate, it is hydrolyzed by the enzyme to produce a colored product, which can be visualized under a microscope. This reaction is crucial for the histochemical detection of enzyme activity in various biological samples .

Comparison with Similar Compounds

Naphthol AS-MX phosphate disodium salt nonahydrate can be compared with other similar compounds such as:

- Naphthol AS-GR phosphate disodium salt

- Naphthol AS phosphate disodium salt

- Naphthol AS-BI phosphate disodium salt hydrate

These compounds share similar applications in histology and hematology but differ in their chemical structures and specific staining properties. This compound is unique due to its specific interaction with alkaline phosphatase and its high solubility in water .

Biological Activity

Naphthol AS-MX phosphate disodium salt nonahydrate (CAS 96189-12-7) is a compound widely utilized in biochemical research, particularly as a substrate for phosphatases. This article explores its biological activity, mechanism of action, applications in research, and relevant case studies.

Naphthol AS-MX phosphate disodium salt is characterized by its chemical formula and a molecular weight of approximately 396.31 g/mol. It is soluble in water, with a solubility of about 100 mg/mL, and is typically stored at -20°C to maintain stability . The compound appears as a white to off-white powder and exhibits a faint yellow color when dissolved.

Target Enzymes

The primary targets of Naphthol AS-MX phosphate disodium salt are:

- Acid Phosphatase (ACP)

- Tissue Non-Specific Alkaline Phosphatase (TNAP)

Mode of Action

The compound acts as a substrate for these enzymes, undergoing hydrolysis to release naphthol AS-MX. This reaction is crucial for visualizing enzyme activity through the formation of colored azo dyes when naphthol reacts with diazonium salts .

Biochemical Pathways

The hydrolysis catalyzed by ACP and TNAP significantly impacts phosphatase pathways, influencing cellular processes such as signal transduction and gene expression by modulating protein phosphorylation states .

Cellular Impact

Naphthol AS-MX phosphate disodium salt affects various cellular functions by serving as a substrate for phosphatases. It plays a role in dephosphorylation reactions that are critical for cellular signaling and metabolism .

Dosage Effects in Animal Models

Studies indicate that low doses of the compound effectively facilitate phosphatase activity without adverse effects. However, at higher concentrations, it may inhibit enzyme activity and disrupt cellular processes .

Research Applications

Naphthol AS-MX phosphate disodium salt has diverse applications in scientific research:

- Histochemistry : Used to demonstrate acid and alkaline phosphatase activities in tissue sections.

- Diagnostic Assays : Employed in kits for detecting phosphatase activity in clinical samples.

- Biological Research : Utilized in studies involving enzyme kinetics and localization of phosphatase activity .

- Industrial Applications : Applied in the development of staining reagents and diagnostic tools for biochemical assays .

Fluorescent Microscopy Techniques

A study developed fluorescent microscopy techniques to visualize acid phosphatase activity using Naphthol AS-MX phosphate. This method enhanced the ability to observe enzyme activity in living cells, demonstrating the compound's utility in real-time biological imaging .

Enzyme Activity Assays

In various enzyme activity assays, Naphthol AS-MX phosphate has been shown to provide quantitative measurements of phosphatase activities. The fluorescence emitted upon hydrolysis serves as a reliable marker for enzyme function, making it valuable for both research and clinical diagnostics .

Summary of Findings

| Property | Value/Description |

|---|---|

| Chemical Formula | |

| Molecular Weight | 396.31 g/mol |

| Solubility | 100 mg/mL in water |

| Primary Targets | Acid Phosphatase, Alkaline Phosphatase |

| Applications | Histochemistry, Diagnostic Assays, Biological Research |

| Dosage Effects | Low doses promote enzyme activity; high doses may inhibit |

Q & A

Q. What are the standard protocols for detecting alkaline phosphatase (ALP) activity using Naphthol AS-MX phosphate disodium salt?

- Methodological Answer : The compound is widely used in histochemical staining to localize ALP activity. A standard protocol involves:

Fixing cells/tissues in cold 10% neutral buffered formalin (4°C, 1 hour) .

Preparing a substrate solution containing 0.1 mg/mL Naphthol AS-MX phosphate disodium salt and 0.6 mg/mL Fast Red TR salt in 0.1 M Tris-HCl buffer (pH 8.2) .

Incubating samples with the substrate at 37°C for 1 hour, followed by washing and microscopic observation .

- Critical Note : Include 1 mM levamisole to inhibit endogenous phosphatases in non-target tissues .

Q. How should stock solutions of Naphthol AS-MX phosphate disodium salt be prepared to ensure stability?

- Methodological Answer :

- Dissolve the compound in N,N-dimethylformamide (DMF) at 10–20 mg/mL for initial stock due to limited solubility in water .

- Dilute further in 0.1 M Tris-HCl buffer (pH 8.2) or phosphate-buffered saline (PBS) to working concentrations (e.g., 0.02–0.1 mg/mL) .

- Storage : Aliquot and store stock solutions at -20°C ; working solutions should be prepared fresh and protected from light .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Use gloves, lab coats, and eye protection due to potential carcinogenicity and irritant properties .

- Work in a fume hood to avoid inhalation of dust or vapors during weighing .

- Dispose of waste via institutional hazardous chemical protocols.

Advanced Research Questions

Q. How can researchers optimize buffer conditions to prevent precipitation of Naphthol AS-MX phosphate in enzymatic assays?

- Methodological Answer :

- Buffer Selection : Use Tris-HCl (pH 8.2–9.0) or carbonate-bicarbonate buffers to maintain alkaline conditions, which enhance substrate solubility and enzyme activity .

- Additives : Include 0.1–0.5% Triton X-100 to solubilize hydrophobic intermediates .

- Temperature Control : Pre-warm buffers to 37°C to avoid crystallization during incubation .

- Validation : Perform pilot assays with varying buffer pH (7.5–9.5) and monitor absorbance at 504 nm (Fast Red TR product) to identify optimal conditions .

Q. How can specificity issues arising from endogenous phosphatases or interfering molecules be resolved in ALP assays?

- Methodological Answer :

- Inhibitors : Add 1–5 mM levamisole to inhibit tissue-nonspecific ALP isoforms .

- Background Controls : Run parallel reactions without the substrate or with heat-inactivated enzyme to quantify non-specific signals .

- Interference Mitigation : For samples with high NADH (e.g., cell lysates), include background control wells with NADH scavengers (e.g., diaphorase) .

Q. What are the advantages of using Naphthol AS-MX phosphate over other chromogenic substrates like p-nitrophenyl phosphate (pNPP)?

- Methodological Answer :

- Sensitivity : Naphthol AS-MX generates a visible precipitate (via Fast Red TR coupling), enabling direct microscopic localization, whereas pNPP requires spectrophotometric quantification of soluble products .

- Dynamic Range : Suitable for low-activity samples (e.g., leukocytes) due to high signal-to-noise ratio .

- Limitations : Not ideal for kinetic assays requiring real-time absorbance measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.